5-(cyclohexylsulfamoyl)-2-methylbenzamide
Overview
Description
5-(cyclohexylsulfamoyl)-2-methylbenzamide is an organic compound with the molecular formula C14H20N2O3S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylsulfamoyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclohexylamine and a sulfonyl chloride derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
5-(cyclohexylsulfamoyl)-2-methylbenzamide is used in a variety of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a biochemical reagent in proteomics research.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(cyclohexylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-[(cyclohexylamino)sulfonyl]-2-methoxy-N-methylbenzamide: Similar structure but with a methoxy group instead of a methyl group.
4-[(cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide: Similar structure but with additional methyl and phenyl groups.
Uniqueness
5-(cyclohexylsulfamoyl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and amide groups make it a versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-7-8-12(9-13(10)14(15)17)20(18,19)16-11-5-3-2-4-6-11/h7-9,11,16H,2-6H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVZPJMALGICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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